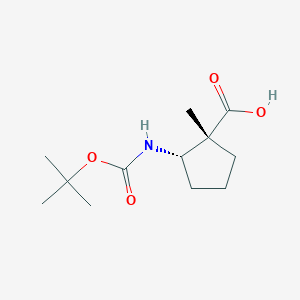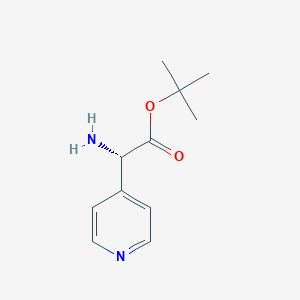
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester is a synthetic organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by the presence of a benzyloxy group, an iodine atom, and a carbobenzyloxy (Cbz) protected amino group. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Benzyloxy Group: A benzyloxy group is introduced to the aromatic ring through a nucleophilic substitution reaction.
Iodination: The aromatic ring is iodinated using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Deiodinated phenylpropionic acid derivatives.
Substitution: Various substituted phenylpropionic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the benzyloxy and iodine groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cbz-amino-3-(4-benzyloxy-phenyl)-propionic acid methyl ester: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Cbz-amino-3-(4-iodo-phenyl)-propionic acid methyl ester: Lacks the benzyloxy group, which may influence its solubility and chemical properties.
2-Cbz-amino-3-(4-benzyloxy-3-chloro-phenyl)-propionic acid methyl ester: Contains a chlorine atom instead of an iodine atom, which may alter its reactivity and biological effects.
Uniqueness
The unique combination of the benzyloxy and iodine groups in 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester provides distinct chemical properties that can be exploited in various synthetic and research applications. The iodine atom, in particular, can serve as a versatile functional group for further chemical modifications.
Eigenschaften
IUPAC Name |
methyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24INO5/c1-30-24(28)22(27-25(29)32-17-19-10-6-3-7-11-19)15-20-12-13-23(21(26)14-20)31-16-18-8-4-2-5-9-18/h2-14,22H,15-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDQZDGSJAWADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8185705.png)




![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)








